2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt
CAS No.: 1131-03-9
Cat. No.: VC4070189
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131-03-9 |
|---|---|
| Molecular Formula | C10H12ClNOS |
| Molecular Weight | 229.73 |
| IUPAC Name | 2-amino-1-(1-benzothiophen-3-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H |
| Standard InChI Key | JAODGQZEOIHCMI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl |
Introduction
Key Findings
2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt (CAS: 1131-03-9) is a benzo[b]thiophene derivative with a molecular formula of and a molecular weight of 229.73 g/mol . This compound features a benzo[b]thiophene core substituted with an ethanol group at the 3-position and an amino group at the adjacent carbon, forming a hydrochloride salt to enhance solubility . Its synthesis involves multi-step organic reactions, including ketone reduction and amination, with potential applications in medicinal chemistry due to structural similarities to bioactive molecules targeting kinases, neurotransmitters, and microbial pathogens .
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s structure (SMILES: Cl.NCC(O)c1csc2ccccc12) comprises a benzo[b]thiophene scaffold fused to a benzene and thiophene ring, with functional groups critical for bioactivity:
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Amino group (-NH): Enhances hydrogen bonding and solubility.
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Ethanol group (-CHCHOH): Contributes to hydrophilicity and molecular interactions.
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Hydrochloride salt: Improves stability and aqueous solubility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.73 g/mol |
| SMILES | Cl.NCC(O)c1csc2ccccc12 |
| CAS Number | 1131-03-9 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves three key steps:
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Formation of Benzo[b]thiophene Core:
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Introduction of Functional Groups:
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Amination: Reaction with ammonia or hydroxylamine hydrochloride introduces the amino group . In one protocol, sodium borohydride reduces a ketone intermediate to an alcohol, followed by amination using ammonium hydroxide .
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Ethanol Group Addition: Nucleophilic substitution or reduction of carbonyl groups (e.g., using NaBH) generates the ethanol moiety .
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Salt Formation:
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclohexanone, malononitrile, S, EtOH | Benzo[b]thiophene-3-carbonitrile |
| 2 | NaBH, EtOH, 0–5°C | Reduction to ethanol derivative |
| 3 | NHOH, HCl | Amination and salt formation |
| Compound | Target | IC/MIC |
|---|---|---|
| 2b (Benzothieno[3,2-d]pyrimidine) | LIMK1 | 13.4 nM |
| TAAR1 Agonist | Dopaminergic System | EC = 82.3 nM |
| Triazole Derivative | S. aureus | MIC = 3.2 µg/mL |
Analytical Characterization
Spectroscopic Data
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